Tricosane

Catalog No.
S564978
CAS No.
638-67-5
M.F
C23H48
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricosane

CAS Number

638-67-5

Product Name

Tricosane

IUPAC Name

tricosane

Molecular Formula

C23H48

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C23H48/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3

InChI Key

FIGVVZUWCLSUEI-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Soluble in alcohol
Slightyl soluble in ethanol; soluble in ethyl ether, carbon tetrachloride

Synonyms

Alkane C23

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Tricosane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.317x10-7 mg/l at 25 °c (est)insoluble in watersoluble in alcoholslightyl soluble in ethanol; soluble in ethyl ether, carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78487. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Tricosane (C23H48) is a high-purity, linear-chain saturated hydrocarbon, or n-alkane. It presents as a waxy solid at room temperature, characterized by a well-defined melting point and crystalline structure. These fundamental properties, along with its high chemical stability and low reactivity, make it a critical component in applications requiring precise thermal performance and analytical fidelity, such as phase-change materials (PCMs) and gas chromatography standards. Unlike crude paraffin mixtures, its single-component nature ensures predictable and reproducible physical behavior.

Substituting Tricosane with near-chain-length alkanes like docosane (C22) or tetracosane (C24) is unsuitable for thermally-sensitive applications, as even a single carbon difference significantly alters the melting point. This makes precise temperature control impossible. Furthermore, using cheaper, less-defined substitutes like commercial paraffin wax introduces significant performance liabilities. Paraffin waxes melt over a broad temperature range, not at a sharp, defined point, which drastically reduces efficiency and predictability in thermal energy storage systems. For analytical purposes, the high purity of Tricosane provides a single, sharp chromatographic peak, whereas crude mixtures yield an unresolved signal, rendering them useless for calibration.

Precise Mid-Range Melting Point for Targeted Thermal Management

Tricosane exhibits a sharp solid-liquid phase transition at approximately 47.4–47.9 °C. This is distinct from its closest linear alkane neighbors, docosane (C22) and tetracosane (C24), which melt at different temperatures. This specific melting point is critical for Phase Change Material (PCM) applications designed to operate and stabilize systems precisely within this thermal window.

Evidence DimensionMelting Point (°C)
Target Compound Data47.4 - 47.9 °C (Tricosane, C23)
Comparator Or BaselineDocosane (C22): ~43.5 °C; Tetracosane (C24): 50.6 - 52.0 °C
Quantified DifferenceTricosane melts ~4°C higher than Docosane and ~3°C lower than Tetracosane.
ConditionsStandard atmospheric pressure, as measured by Differential Scanning Calorimetry (DSC).

For PCM applications, the melting point must match the required operating temperature; a deviation of even a few degrees renders the material ineffective for thermal regulation.

High Latent Heat of Fusion for Efficient Energy Storage

High-purity Tricosane provides a high latent heat of fusion of approximately 234 kJ/kg, concentrated at its specific melting point. While some commercial paraffin waxes may have high total latent heat values, this energy absorption is spread across a wide and ill-defined temperature range, reducing the effective heat capacity at a specific target temperature compared to the sharp, predictable transition of pure Tricosane.

Evidence DimensionLatent Heat of Fusion (kJ/kg)
Target Compound Data~234 kJ/kg
Comparator Or BaselineCommercial Paraffin Waxes (variable, often spread over a 10-20°C range)
Quantified DifferenceTricosane delivers its full latent heat within a narrow (~1-2°C) temperature window, whereas paraffin wax does not.
ConditionsMeasured via Differential Scanning Calorimetry (DSC).

A high, sharply-defined latent heat ensures maximum energy storage and release at the precise temperature required, leading to more efficient and compact thermal management systems.

Analytical Purity for Use as a Gas Chromatography (GC) Calibration Standard

Tricosane is frequently specified as an analytical standard for gas chromatography. Its high purity ensures a single, sharp peak with a reproducible retention time (Kovats index ~2300 on standard non-polar columns), which is essential for calibrating instruments and identifying unknown hydrocarbons in complex mixtures like petroleum products. In contrast, crude mixtures like waxes or mineral oils are unsuitable as they produce broad, unresolved humps in the chromatogram.

Evidence DimensionChromatographic Peak Shape & Reproducibility
Target Compound DataSingle, sharp, reproducible peak
Comparator Or BaselineCrude paraffin wax or mineral oil: Broad, unresolved complex mixture (UCM) signal
Quantified DifferenceQualitative but absolute: Tricosane is usable for calibration, while crude mixtures are not.
ConditionsStandard Gas Chromatography (GC) analysis, typically with a non-polar stationary phase column.

For quantitative analytical chemistry, instrument calibration requires standards with the highest possible purity to ensure accurate and reliable results; impure or mixed-component materials are fundamentally unusable for this role.

Formulation of Phase Change Materials for Temperature Stabilization around 47-48°C

Tricosane is the appropriate choice for developing passive thermal management systems, such as in specialized building materials, electronic enclosures, or shipping containers for temperature-sensitive goods, that require maintaining a stable temperature in the 47-48°C range. Its sharp melting point and high latent heat make it more effective than alkanes with different chain lengths or broad-melting-range paraffin waxes.

High-Temperature Gas Chromatography (HT-GC) Calibration and Retention Indexing

As a high-purity compound with a defined boiling point, Tricosane serves as a reliable calibration standard in GC analysis. It is used to establish retention time windows and as a reference point (n-C23) for calculating Kovats retention indices, particularly in the analysis of fuels, lubricants, and environmental samples.

Model Compound for Crystallization and Phase Behavior Studies

In materials science and physical chemistry research, the well-defined molecular structure and predictable phase transitions of Tricosane make it an ideal model compound. It is used for fundamental studies of n-alkane crystallization kinetics, phase equilibria in hydrocarbon mixtures, and for calibrating thermal analysis instruments like DSCs.

Physical Description

Leafs (ether-alcohol). (NTP, 1992)
Solid; [CAMEO] White flakes; [Alfa Aesar MSDS]

Color/Form

Leaflets from ethyl ether-alcohol
Glittering leaflets
White solid

XLogP3

12.1

Exact Mass

324.375601531 Da

Monoisotopic Mass

324.375601531 Da

Boiling Point

716.4 °F at 760 mmHg (NTP, 1992)
381 °C
BP: 199-200 °C at 4 mm Hg

Flash Point

113 °C (235 °F) - closed cup

Heavy Atom Count

23

Density

0.7969 at 68 °F (NTP, 1992) - Less dense than water; will float
Density: 0.7785 g/cu cm at 48 °C

LogP

log Kow = 11.64 (est)

Odor

Odorless

Melting Point

117.7 °F (NTP, 1992)
47.4 °C

UNII

T166B8R1VC

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.74X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

638-67-5

Absorption Distribution and Excretion

Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.
Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Tricosane

Biological Half Life

145.01 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Tricosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Oviposition habitat selection by Anopheles gambiae in response to chemical cues by Notonecta maculata

Alon Warburg, Roy Faiman, Alex Shtern, Alon Silberbush, Shai Markman, Joel E Cohen, Leon Blaustein
PMID: 22129414   DOI: 10.1111/j.1948-7134.2011.00183.x

Abstract

A number of mosquito species avoid predator-inhabited oviposition sites by detecting predator-released kairomones. In the laboratory, we found that when offered de-ionized water and de-ionized water conditioned with Notonecta maculata, gravid Anopheles gambiae females preferentially oviposited into the former. We then conducted further experiments using two chemical components found in Notonecta-conditioned water, chemically pure n-tricosane and/or n-heneicosane, that was previously shown to repel oviposition by Culiseta longiareolata. These hydrocarbons failed to deter oviposition by An. gambiae females. Thus, different mosquito species may rely on distinct chemical cues to avoid predators. Identification and chemical characterization of such kairomones could facilitate innovative, environmentally sound mosquito control.


Following in their footprints: cuticular hydrocarbons as overwintering aggregation site markers in Hippodamia convergens

Christopher A Wheeler, Ring T Cardé
PMID: 24687179   DOI: 10.1007/s10886-014-0409-1

Abstract

The convergent lady beetle (Hippodamia convergens) forms large overwintering aggregations at revisited montane microsites far removed from their summer foraging grounds. Although orientation responses to visual and altitudinal features of habitat can explain the arrival of migrants at the general overwintering macrosite, the role that pheromones play in the accumulation of individuals in inconspicuous hibernacula microsites is not fully understood. Through two-choice bioassays and gas chromatography and mass spectrometry, we found that H. convergens orient towards hydrocarbons previously deposited on their walking surfaces by conspecifics. n-Tricosane (C23) is primarily responsible for this chemically-mediated orientation. Footprint extracts, as well as C23 alone, induce the eventual accumulation in the field of migrant H. convergens at artificial hibernacula, confirming their probable role as aggregation signals. Aggregations persisted over many days when footprint extracts were applied in conjunction with the previously identified 2-isobutyl-3-methoxypyrazine (IBMP) aggregation pheromone. The C23 hydrocarbon functions as a pheromone that interacts with responses to methoxypyrazines to effectively mediate formation of persistent aggregations of diapausing conspecifics at specific microsites. Also discussed is the potential effect that C23 has as a persistent scent marker in establishing the traditional use of hibernacula.


[Studies on the chemical constituents of marine sponge Iotrochota sp]

Yun-Qiu Li, Guang Dong, Jing Hu, Yong-Hong Liu
PMID: 20845780   DOI:

Abstract

To study the chemical constituents from the marine sponge Iotrochota sp.
The compounds were isolated and purified by various column chromatography methods, and their structure wer identified cholesterol (1), nonadecyl ethers of glycerol (2), p-hydroxybenzaldehyde (3), (E)-4-(3,4-dihydroxyphenyl) but-3-en-2-one (4), 3,4-dihydroxybenzaldehyde (5), ethyl vanillin (6), hendecanoic acid (7), tricosane (8).
All compounds are isolated from marine sponge Iotrochota sp. for the first time.


Chemical composition and antimicrobial activity of the essential oil of Anthemis altissima L. var. altissima

Nasrin Samadi, Azadeh Manayi, Mahdi Vazirian, Mahtab Samadi, Zahra Zeinalzadeh, Zahra Saghari, Neda Abadian, Vali-O-Allah Mozaffarian, Mahnaz Khanavi
PMID: 22007714   DOI: 10.1080/14786419.2011.617750

Abstract

The essential oil obtained from the flowering parts of Anthemis altissima L. var. altissima was analysed by gas chromatography and gas chromatography mass spectroscopy. In this study, 34 compounds representing 98.76% of the essential oil were identified. The main components were α-terpineol (26.42%), β-pinene (9.23%), cis-chrysanthenyl acetate (6.30%), globulol (5.36%), n-tricosane (4.41%), terpinen-4-ol (4.08%) and 1,8 cineole (3.84%). Antibacterial activities of the essential oil and its two major components (α-terpineol and β-pinene) were determined using microdilution method against both Gram-positive (Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. The essential oil showed a broad-spectrum antibacterial activity (MICs ranged from 3.13 to 6.25 µL mL(-1)). It was found that α-terpineol with minimum inhibitory concentration (MIC) values of the range 0.87-1.56 µL mL(-1) was a more potent antibacterial agent than β-pinene with MIC values of the range 1.56-6.25 µL mL(-1). All of them, the essential oil, β-pinene and α-terpineol, were more effective against Gram-positive bacteria than Gram-negative ones.


Predator-released hydrocarbons repel oviposition by a mosquito

Alon Silberbush, Shai Markman, Efraim Lewinsohn, Einat Bar, Joel E Cohen, Leon Blaustein
PMID: 20618841   DOI: 10.1111/j.1461-0248.2010.01501.x

Abstract

Prey species commonly use predator-released kairomones (PRKs) to detect risk of predation, yet the chemical identity of PRKs remains elusive. Chemical identification of PRKs will facilitate the study of predator-prey interactions and the risk of predation, and when the prey are pests, will potentially provide environmentally friendly means of pest control. In temporary pools of the Mediterranean and Middle East, larvae of the mosquito Culiseta longiareolata Macquart are highly vulnerable to the common predatory backswimmer, Notonecta maculata Fabricius. We demonstrate that N. maculata releases two hydrocarbons, n-heneicosane and n-tricosane, which repel ovipositing females of C. longiareolata. In behavioural tests with environmentally relevant chemical concentrations in outdoor mesocosm experiments, the repellent effects of the two compounds were additive at the tested concentrations.


Sub-lethal effects of the consumption of Eupatorium buniifolium essential oil in honeybees

Carmen Rossini, Federico Rodrigo, Belén Davyt, María Laura Umpiérrez, Andrés González, Paula Melisa Garrido, Antonella Cuniolo, Leonardo P Porrini, Martín Javier Eguaras, Martín P Porrini
PMID: 33147299   DOI: 10.1371/journal.pone.0241666

Abstract

When developing new products to be used in honeybee colonies, further than acute toxicity, it is imperative to perform an assessment of risks, including various sublethal effects. The long-term sublethal effects of xenobiotics on honeybees, more specifically of acaricides used in honeybee hives, have been scarcely studied, particularly so in the case of essential oils and their components. In this work, chronic effects of the ingestion of Eupatorium buniifolium (Asteraceae) essential oil were studied on nurse honeybees using laboratory assays. Survival, food consumption, and the effect on the composition of cuticular hydrocarbons (CHC) were assessed. CHC were chosen due to their key role as pheromones involved in honeybee social recognition. While food consumption and survival were not affected by the consumption of the essential oil, CHC amounts and profiles showed dose-dependent changes. All groups of CHC (linear and branched alkanes, alkenes and alkadienes) were altered when honeybees were fed with the highest essential oil dose tested (6000 ppm). The compounds that significantly varied include n-docosane, n-tricosane, n-tetracosane, n-triacontane, n-tritriacontane, 9-tricosene, 7-pentacosene, 9-pentacosene, 9-heptacosene, tritriacontene, pentacosadiene, hentriacontadiene, tritriacontadiene and all methyl alkanes. All of them but pentacosadiene were up-regulated. On the other hand, CHC profiles were similar in healthy and Nosema-infected honeybees when diets included the essential oil at 300 and 3000 ppm. Our results show that the ingestion of an essential oil can impact CHC and that the effect is dose-dependent. Changes in CHC could affect the signaling process mediated by these pheromonal compounds. To our knowledge this is the first report of changes in honeybee cuticular hydrocarbons as a result of essential oil ingestion.


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